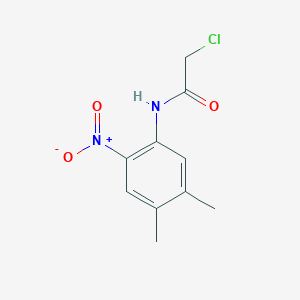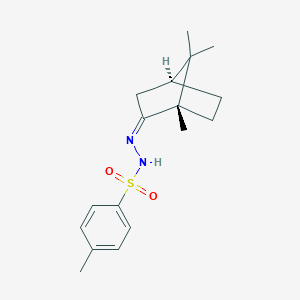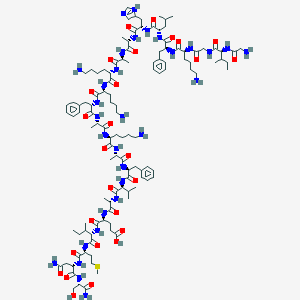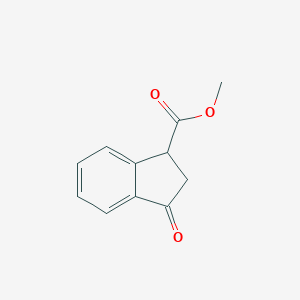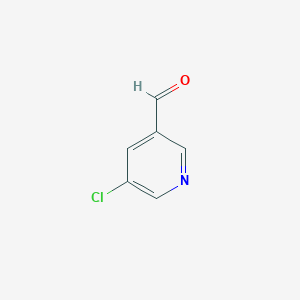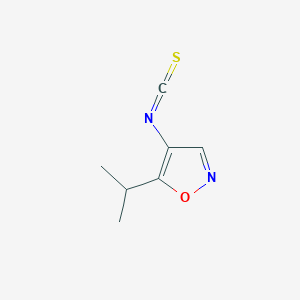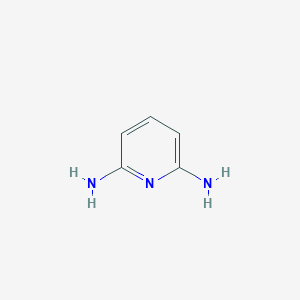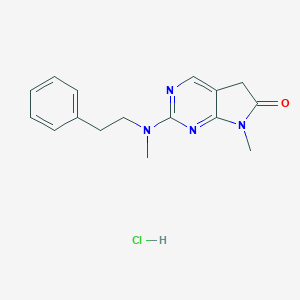
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the inhibition of specific signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Efectos Bioquímicos Y Fisiológicos
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular damage or stress. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been found to exhibit a strong inhibitory effect on specific signaling pathways, making it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity in humans.
In conclusion, 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a promising compound with potential applications in medical research. Its unique biochemical and physiological effects make it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation, and it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration route.
Métodos De Síntesis
The synthesis method of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the reaction of 6-chloro-2-methylaminopyrimidin-4(3H)-one with 2-phenylethylamine, followed by the reaction with sodium hydride and methyl iodide. The resulting product is then purified to obtain the monohydrochloride salt form.
Aplicaciones Científicas De Investigación
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
122113-27-3 |
|---|---|
Nombre del producto |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride |
Fórmula molecular |
C16H19ClN4O |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
7-methyl-2-[methyl(2-phenylethyl)amino]-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O.ClH/c1-19(9-8-12-6-4-3-5-7-12)16-17-11-13-10-14(21)20(2)15(13)18-16;/h3-7,11H,8-10H2,1-2H3;1H |
Clave InChI |
CVFHBYFAPHLYAX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
SMILES canónico |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
Otros números CAS |
122113-27-3 |
Sinónimos |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phe nylethyl)amino)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



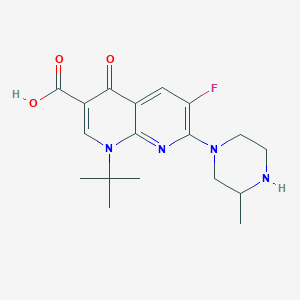
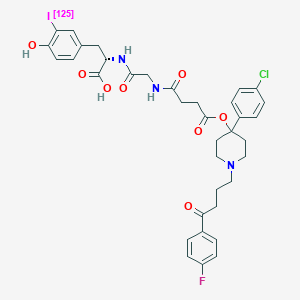

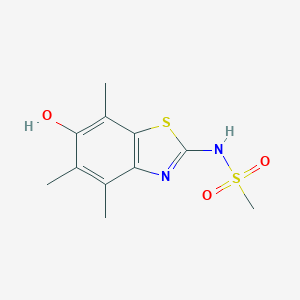

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
